(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule featuring a thiazinane ring, a hydrazinylidene group, and various functional groups including a chlorophenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Hydrazone Intermediate: The reaction between 4-chloroacetophenone and hydrazine hydrate under acidic conditions forms the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the thiazinane ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it to a hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors. The hydrazinylidene group could form hydrogen bonds or coordinate with metal ions, while the aromatic rings could participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{(2E)-[1-(4-bromophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- (2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to its brominated or fluorinated analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C20H19ClN4O3S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
(2E)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12(13-6-8-14(21)9-7-13)24-25-20-23-18(26)11-17(29-20)19(27)22-15-4-3-5-16(10-15)28-2/h3-10,17H,11H2,1-2H3,(H,22,27)(H,23,25,26)/b24-12+ |
InChI Key |
XSSKXJDHFLHRAH-WYMPLXKRSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)NC2=CC(=CC=C2)OC)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NN=C1NC(=O)CC(S1)C(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.